molecular formula C16H12N4O B11006908 N-(1H-benzimidazol-6-yl)-1H-indole-4-carboxamide

N-(1H-benzimidazol-6-yl)-1H-indole-4-carboxamide

Cat. No.: B11006908
M. Wt: 276.29 g/mol
InChI Key: GNLZPKLRHJEIGN-UHFFFAOYSA-N
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Description

N-(1H-13-Benzodiazol-6-yl)-1H-indole-4-carboxamide is a complex organic compound that features a benzodiazole ring fused to an indole structure, with a carboxamide functional group

Properties

Molecular Formula

C16H12N4O

Molecular Weight

276.29 g/mol

IUPAC Name

N-(3H-benzimidazol-5-yl)-1H-indole-4-carboxamide

InChI

InChI=1S/C16H12N4O/c21-16(12-2-1-3-13-11(12)6-7-17-13)20-10-4-5-14-15(8-10)19-9-18-14/h1-9,17H,(H,18,19)(H,20,21)

InChI Key

GNLZPKLRHJEIGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CNC2=C1)C(=O)NC3=CC4=C(C=C3)N=CN4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-13-Benzodiazol-6-yl)-1H-indole-4-carboxamide typically involves the following steps:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Indole Synthesis: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling Reaction: The benzodiazole and indole moieties are then coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the final carboxamide product.

Industrial Production Methods

Industrial production of N-(1H-13-Benzodiazol-6-yl)-1H-indole-4-carboxamide may involve:

    Batch Processing: Utilizing large-scale reactors to carry out the synthesis steps in sequence.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1H-13-Benzodiazol-6-yl)-1H-indole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at specific positions on the benzodiazole or indole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(1H-13-Benzodiazol-6-yl)-1H-indole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific biological pathways.

    Biology: Studying its interactions with biological macromolecules such as proteins and nucleic acids.

    Materials Science: Exploring its properties for use in organic electronics or as a fluorescent probe.

Mechanism of Action

The mechanism of action of N-(1H-13-Benzodiazol-6-yl)-1H-indole-4-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: The compound could influence signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-13-Benzodiazol-6-yl)-1H-indole-3-carboxamide
  • N-(1H-13-Benzodiazol-6-yl)-1H-indole-5-carboxamide

Uniqueness

N-(1H-13-Benzodiazol-6-yl)-1H-indole-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological or chemical properties compared to its analogs.

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